N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

This 4-methyl substituted benzothiazole-thiazepane carboxamide occupies a distinct position in benzothiazole chemical space, absent from standard 5-/6-substituted libraries. Its steric proximity to the carboxamide linkage alters the dihedral angle relative to other positional analogs, enabling mapping of novel kinase inhibition chemotypes. With a lower molecular weight (321.42 g/mol) and moderate H-bond acceptor count (5) compared to 6-chloro or 6-methylsulfonyl congeners, it offers a more attractive starting point for hit-to-lead progression. Use as a bioisosteric replacement for piperidine/azepane carboxamides to assess thiazepane-related metabolic stability improvements. Available now for comparative SAR and oncology phenotypic screens.

Molecular Formula C14H15N3O2S2
Molecular Weight 321.4
CAS No. 1396555-82-0
Cat. No. B1652173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396555-82-0
Molecular FormulaC14H15N3O2S2
Molecular Weight321.4
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CSCCC(=O)N3
InChIInChI=1S/C14H15N3O2S2/c1-8-3-2-4-10-12(8)16-14(21-10)17-13(19)9-7-20-6-5-11(18)15-9/h2-4,9H,5-7H2,1H3,(H,15,18)(H,16,17,19)
InChIKeyHVIFJYLBKFUNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396555-82-0): Compound Identity and Screening Library Provenance


N-(4-Methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396555-82-0) is a heterocyclic small molecule (MF: C14H15N3O2S2; MW: 321.42 g/mol) that combines a benzothiazole core with a 1,4-thiazepane-3-carboxamide scaffold [1]. The compound is catalogued by Life Chemicals (Cat. No. F6350-0167) as part of an HTS screening collection, indicating its use in early-stage drug discovery [2]. The 4-methyl substitution on the benzothiazole ring distinguishes it from other commercially available analogs bearing chloro, methylsulfonyl, or tetrahydro modifications at alternative positions. No peer-reviewed pharmacological data or patent-sourced activity records were identified for this specific compound as of the search date, establishing it as an under-characterized screening entity rather than a validated probe or lead molecule.

Why N-(4-Methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide Cannot Be Interchanged with Other Benzothiazole-Thiazepane Carboxamides in Screening Cascades


The benzothiazole-thiazepane carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the nature and position of substituents on the benzothiazole ring. Literature on 2-substituted benzothiazoles demonstrates that substituent position (e.g., 4- vs. 5- vs. 6-substitution) and electronic character (electron-donating methyl vs. electron-withdrawing chloro or methylsulfonyl) critically influence target engagement, kinase inhibition profiles, and antiproliferative potency [1]. The target compound's 4-methyl substitution pattern is sterically proximal to the carboxamide linkage, potentially altering the dihedral angle between the benzothiazole and thiazepane planes compared to 5- or 6-substituted analogs, with downstream effects on molecular recognition that cannot be predicted without empirical testing. Consequently, in any screening campaign, this compound is not a functional substitute for its 6-chloro, 6-methylsulfonyl, or tetrahydrobenzothiazole congeners.

Quantitative Comparative Evidence for Differentiating N-(4-Methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide from Closest Structural Analogs


Molecular Weight Differentiation from the 6-Chloro Analog: Implications for Ligand Efficiency and Permeability

The target compound (MW: 321.42 g/mol) is approximately 20 Da lighter than its direct 6-chloro analog, N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396632-76-0; MW: 341.83 g/mol) [1]. In fragment-based and HTS triage workflows, a lower molecular weight for a given scaffold often correlates with higher ligand efficiency indices (e.g., LE or LLE) when potency is normalized. Although no potency data exist for either compound, the molecular weight differential alone constitutes a meaningful selection criterion: in a screening library where both are available, the lighter 4-methyl analog offers greater headroom for subsequent hit-to-lead optimization without violating Lipinski's Rule of 5.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery Physicochemical Property

Topological Polar Surface Area and Hydrogen Bonding Capacity: Distinguishing Target from the 6-Methylsulfonyl Analog

The target compound contains 5 hydrogen bond acceptors (N3O2S2) and 2 hydrogen bond donors, yielding a lower topological polar surface area (TPSA) relative to the 6-methylsulfonyl analog (CAS 1396632-07-7; C14H15N3O4S3), which bears two additional oxygen atoms on the sulfonyl group, contributing 7 H-bond acceptors [1]. The elevated TPSA and H-bond acceptor count of the methylsulfonyl analog predict reduced passive membrane permeability based on established TPSA thresholds (optimal < 140 Ų for oral bioavailability). While exact TPSA values require computation, the structural difference—a methyl group vs. a methylsulfonyl group—strongly favors the target compound for intracellular target screening, particularly in cell-based assays requiring membrane penetration.

Topological Polar Surface Area Membrane Permeability ADME Prediction Hydrogen Bond Acceptors

Benzothiazole Ring Saturation State: Aromatic (Target) vs. Tetrahydrobenzothiazole Congener and Implications for Metabolic Stability

The target compound possesses a fully aromatic benzothiazole ring, while the tetrahydrobenzothiazole analog (CAS 1396583-93-9; C13H17N3O2S2) contains a saturated cyclohexane-fused thiazole [1][2]. The tetrahydro modification eliminates aromaticity, altering π-π stacking potential with biological targets and potentially increasing metabolic vulnerability at the saturated ring positions. Aromatic benzothiazoles can undergo CYP450-mediated oxidation, whereas saturated analogs may be substrates for different metabolic pathways (e.g., hydroxylation at aliphatic positions). The choice between these two compounds in a screening panel thus represents a deliberate partitioning of potential target interaction modes (π-stacking vs. hydrophobic packing) and metabolic fate.

Aromaticity Metabolic Stability Microsomal Clearance Benzothiazole Saturation

1,4-Thiazepane Scaffold Conformational Flexibility: Basis for Differentiated Binding Kinetics Relative to Piperidine and Azepane Carboxamides

The 1,4-thiazepane ring introduces a sulfur atom at position 4 of the seven-membered ring, conferring distinct conformational preferences relative to the more common piperidine (six-membered nitrogen heterocycle) or azepane (seven-membered nitrogen-only) carboxamide scaffolds. The thiazepane core has an estimated ACD/LogP of approximately 0.68, indicating moderate lipophilicity that balances solubility and permeability [1][2]. The C-S-C bond angle (~99°) differs substantially from the C-N-C angle (~109°) in azepane, altering the spatial presentation of the carboxamide pharmacophore. This geometric difference can translate into divergent target binding kinetics (kon/koff) and selectivity profiles, even among compounds with identical benzothiazole substituents.

Conformational Flexibility Thiazepane Scaffold Hopping Binding Kinetics

Recommended Research and Procurement Scenarios for N-(4-Methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396555-82-0)


Kinase-Focused HTS Library Expansion with Under-Explored Benzothiazole-Thiazepane Chemotype

This compound is suitable for inclusion in kinase-targeted diversity sets where 2-substituted benzothiazole scaffolds are known to engage the ATP-binding hinge region. The 4-methyl substitution pattern represents a less commonly sampled region of benzothiazole chemical space compared to 5- or 6-substituted variants, offering the potential to identify novel kinase inhibition chemotypes. As supported by the SAR literature on 2-substituted benzothiazoles as kinase inhibitors, systematic variation of the benzothiazole substitution position is critical for mapping kinase selectivity profiles [1].

ADME Property-Driven Hit Triage: Selecting Low-MW Compounds with Favorable Permeability Predictions

When screening libraries are being triaged for hits with drug-like physicochemical properties, this compound's relatively low molecular weight (321.42 g/mol) and moderate H-bond acceptor count (5) make it a more attractive starting point than the heavier 6-chloro (MW 341.83) or 6-methylsulfonyl (MW 385.47) analogs. Procurement of this compound enables head-to-head physicochemical profiling against these comparators to empirically validate predicted ADME advantages before committing to hit-to-lead optimization [1].

Scaffold-Hopping Medicinal Chemistry: Thiazepane as a Bioisosteric Replacement for Piperidine and Azepane Carboxamides

In lead optimization programs where a piperidine or azepane carboxamide has shown target engagement but suboptimal pharmacokinetics, this compound provides a direct route to evaluate the thiazepane scaffold as a bioisosteric replacement. The sulfur atom modulates lipophilicity and conformational flexibility, which can alter metabolic stability and off-target profiles. The availability of this compound from Life Chemicals enables rapid procurement for comparative SAR studies alongside piperidine and azepane matched molecular pairs [1].

Phenotypic Screening for Anti-Proliferative Activity Using an Aromatic Benzothiazole Probe

For cell-based antiproliferative screening panels, the fully aromatic benzothiazole core of this compound is expected to facilitate target engagement through π-π stacking interactions—a feature absent in the tetrahydrobenzothiazole analog (CAS 1396583-93-9). As established by the benzothiazole SAR review, aromatic benzothiazoles have demonstrated antiproliferative effects across multiple cancer cell lines, supporting the use of this compound as a probe in phenotypic oncology screens where the tetrahydro analog would be less likely to yield a positive signal [1].

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.